molecular formula C19H24O3 B15143867 2-Methoxyestrone-13C6

2-Methoxyestrone-13C6

Cat. No.: B15143867
M. Wt: 306.35 g/mol
InChI Key: WHEUWNKSCXYKBU-LNBSBECGSA-N
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Description

2-Methoxyestrone-13C6 is a stable isotope-labeled compound, specifically a methoxylated catechol estrogen and a metabolite of estrone. It is labeled with carbon-13, a non-radioactive isotope of carbon, which makes it useful in various scientific research applications. The compound has a pKa value of 10.81 and is known for its low affinity for estrogen receptors, lacking significant estrogenic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyestrone-13C6 is synthesized through the methylation of 2-hydroxyestrone using catechol O-methyltransferase. The reaction involves the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 2-position of 2-hydroxyestrone .

Industrial Production Methods

Industrial production of this compound involves the incorporation of stable heavy isotopes, such as carbon-13, into the molecular structure. This is typically achieved through isotope labeling techniques during the synthesis process. The compound is then purified and characterized to ensure its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyestrone-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyestrone-13C6 is widely used in scientific research, including:

    Chemistry: As a tracer in isotope labeling studies to track metabolic pathways and reaction mechanisms.

    Biology: To study estrogen metabolism and its effects on biological systems.

    Medicine: In pharmacokinetic studies to understand the distribution and metabolism of estrogenic compounds.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

2-Methoxyestrone-13C6 exerts its effects primarily through its role as a metabolite of estrone. It is formed by the methylation of 2-hydroxyestrone via catechol O-methyltransferase. The compound has very low affinity for estrogen receptors and lacks significant estrogenic activity. Its primary action involves the modulation of estrogen metabolism and the potential generation of reactive intermediates that can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of metabolic processes. Its low estrogenic activity also distinguishes it from other estrogen metabolites, making it a useful tool in studies focused on non-estrogenic pathways .

Properties

Molecular Formula

C19H24O3

Molecular Weight

306.35 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1

InChI Key

WHEUWNKSCXYKBU-LNBSBECGSA-N

Isomeric SMILES

COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C]4=O)[13CH3])O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O

Origin of Product

United States

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